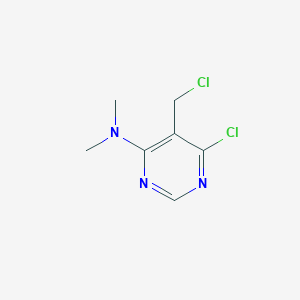

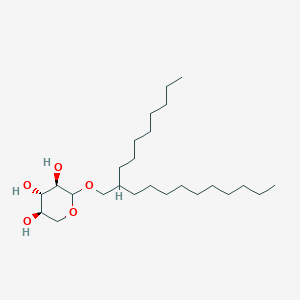

![molecular formula C8H6ClNS B1457890 4-Chloro-6-methyl-thieno[2,3-b]pyridine CAS No. 1824285-22-4](/img/structure/B1457890.png)

4-Chloro-6-methyl-thieno[2,3-b]pyridine

Übersicht

Beschreibung

4-Chloro-6-methyl-thieno[2,3-b]pyridine is a chemical compound with the linear formula C8H6ClNS . It is an off-white solid and is stored in the freezer . This compound is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of 4-Chloro-6-methyl-thieno[2,3-b]pyridine and similar compounds often involves the use of substituted aldehydes, HCl, DMF, and reflux . Another method involves the use of POCl3 and reflux . The reaction conditions and reagents can vary depending on the specific synthesis process .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methyl-thieno[2,3-b]pyridine is represented by the linear formula C8H6ClNS . The InChI code for this compound is 1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 .

Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-methyl-thieno[2,3-b]pyridine are complex and can involve various reagents and conditions . For example, the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base provided the final compounds .

Physical And Chemical Properties Analysis

4-Chloro-6-methyl-thieno[2,3-b]pyridine is an off-white solid . Its molecular weight is 183.66 . The compound’s InChI key is JNAZSLMYYIZJFC-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Thiophenes, including derivatives like “4-Chloro-6-methyl-thieno[2,3-b]pyridine”, have been reported to exhibit significant anti-inflammatory properties. These compounds can be synthesized and modified to create new molecules that target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Antipsychotic and Anti-Anxiety Agents

The structural complexity of thiophenes allows for the synthesis of compounds with potential antipsychotic and anti-anxiety effects. By acting on central nervous system receptors, these derivatives can be explored for their therapeutic effects in treating psychiatric disorders .

Antifungal and Antibacterial Properties

Research indicates that thiophene derivatives have shown promising results in combating various strains of fungi and bacteria. This makes “4-Chloro-6-methyl-thieno[2,3-b]pyridine” a candidate for the development of new antifungal and antibacterial agents .

Antioxidant Effects

The antioxidant capacity of thiophenes is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases .

Anticancer Activity

Thiophene derivatives have been studied for their potential role in cancer therapy. They can be designed to inhibit specific kinases or modulate estrogen receptors, which are critical in the growth and proliferation of cancer cells .

Kinase Inhibition

Kinases are enzymes that play a vital role in signal transduction and cellular regulation. “4-Chloro-6-methyl-thieno[2,3-b]pyridine” and its analogs can be synthesized to inhibit specific kinases, offering a pathway to treat diseases like cancer and inflammatory disorders .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are also valuable in material science. Their unique electronic properties make them suitable for use in organic semiconductors, conducting polymers, and other advanced materials .

Drug Design and Discovery

The thiophene nucleus is a key structural component in several commercially available drugs. The versatility of “4-Chloro-6-methyl-thieno[2,3-b]pyridine” makes it an important scaffold in the design and discovery of new drug molecules with enhanced pharmacological activity .

Zukünftige Richtungen

Future research on 4-Chloro-6-methyl-thieno[2,3-b]pyridine and similar compounds could focus on their potential applications in medicinal and agricultural chemistry . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed .

Wirkmechanismus

Target of Action

4-Chloro-6-methyl-thieno[2,3-b]pyridine is a heterocyclic compound that has shown significant pharmacological and biological utility . It has been reported as a Pim-1 kinase inhibitor , which plays a crucial role in cell cycle progression, apoptosis, and transcription .

Mode of Action

It is known to inhibit the pim-1 kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Biochemical Pathways

The inhibition of Pim-1 kinase by 4-Chloro-6-methyl-thieno[2,3-b]pyridine can affect various biochemical pathways. Pim-1 kinase is involved in several signaling pathways, including the JAK/STAT pathway, the PI3K/AKT/mTOR pathway, and the MAPK pathway . By inhibiting Pim-1 kinase, 4-Chloro-6-methyl-thieno[2,3-b]pyridine can potentially disrupt these pathways, leading to various downstream effects such as reduced cell proliferation and increased apoptosis .

Result of Action

The inhibition of Pim-1 kinase by 4-Chloro-6-methyl-thieno[2,3-b]pyridine can lead to various molecular and cellular effects. For instance, it can lead to reduced cell proliferation and increased apoptosis . This can potentially be beneficial in the treatment of diseases characterized by excessive cell proliferation, such as cancer .

Eigenschaften

IUPAC Name |

4-chloro-6-methylthieno[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAZSLMYYIZJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CSC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

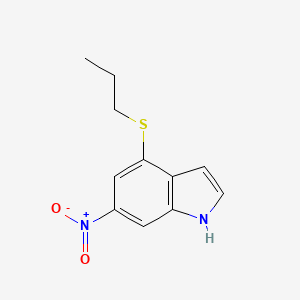

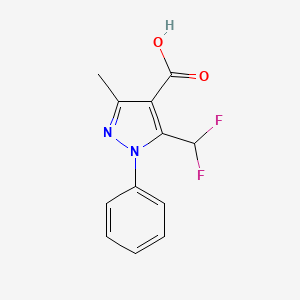

![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)

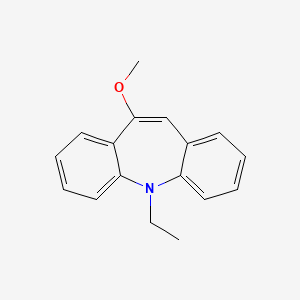

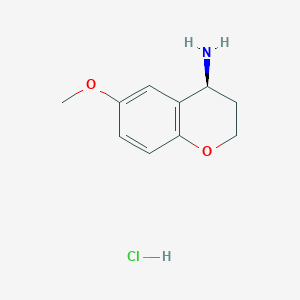

![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)

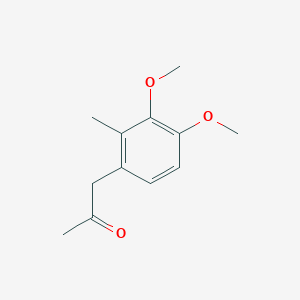

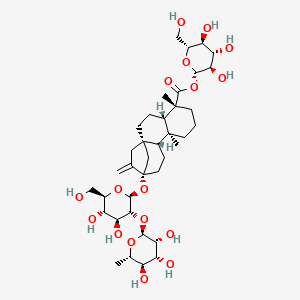

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)

![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)